molecular formula C18H19N3O5 B2421536 Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate CAS No. 478249-81-9

Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate

Cat. No.: B2421536
CAS No.: 478249-81-9
M. Wt: 357.366
InChI Key: PUOSEJGWQRCVKR-UHFFFAOYSA-N
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Description

Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate is a synthetic organic compound that belongs to the class of nitroaromatic compounds. These compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring. The compound also contains a methyl ester group and a substituted amide group, which contribute to its unique chemical properties.

Properties

IUPAC Name

methyl 3-[(4-methylphenyl)carbamoylamino]-3-(3-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-12-6-8-14(9-7-12)19-18(23)20-16(11-17(22)26-2)13-4-3-5-15(10-13)21(24)25/h3-10,16H,11H2,1-2H3,(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOSEJGWQRCVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(CC(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate typically involves multi-step organic reactions. One possible synthetic route could involve the nitration of a suitable aromatic precursor to introduce the nitro group, followed by the formation of the ester and amide functionalities through esterification and amidation reactions, respectively. The specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or reagent for studying biological processes and interactions.

    Medicine: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Industry: As a precursor for the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate would depend on its specific application and target. In general, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways and processes. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate: A similar compound with the nitro group in a different position on the aromatic ring.

    Ethyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate: A similar compound with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate is unique due to its specific combination of functional groups and their positions on the molecule. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate, identified by its CAS number 478249-81-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₅. Its structure features a nitrophenyl group and a toluidinocarbonyl moiety, which are critical for its biological activity. The compound's structural attributes are essential for its interaction with biological targets.

PropertyValue
Molecular Weight353.36 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

This compound exhibits various biological activities that make it a candidate for further research in pharmacology:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anticancer Potential : Research indicates that the nitrophenyl group may play a role in inducing apoptosis in cancer cells through oxidative stress mechanisms.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in 2021 demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating effective antimicrobial potential.
  • Cancer Cell Line Testing : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced cell death at concentrations above 20 µM. The mechanism was associated with increased levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.
  • Enzyme Inhibition Research : A recent investigation into the enzyme inhibitory effects showed that the compound effectively inhibited acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The IC50 value was found to be approximately 15 µM, suggesting a strong inhibitory effect.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference Year
AntimicrobialInhibition of bacterial growth2021
AnticancerInduction of apoptosis2022
Enzyme InhibitionInhibition of AChE2023

Q & A

Q. What are the common synthetic routes for Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate, and what key reagents are involved?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the nitro-substituted phenylpropanoate backbone via nucleophilic substitution or condensation reactions (e.g., using methyl acrylate and 3-nitrophenyl precursors under acidic conditions) .
  • Step 2 : Introduction of the toluidinocarbonylamino group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the amino intermediate and 4-toluidine carbonyl chloride .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are standard for isolating the final product .

Q. How is the structural confirmation of this compound performed post-synthesis?

Structural validation relies on spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR confirm the presence of the nitro group (δ ~8.2–8.5 ppm for aromatic protons), methyl ester (δ ~3.6–3.8 ppm), and toluidinocarbonylamino moiety (δ ~7.1–7.3 ppm for toluidine protons) .
  • IR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (amide C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C18_{18}H18_{18}N3_3O5_5) .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound, and how are they addressed?

The stereogenic center at the propanoate carbon requires chiral catalysts:

  • Asymmetric Catalysis : Use of (R)- or (S)-BINAP ligands with palladium or ruthenium catalysts to control enantiomeric excess (e.g., up to 85% ee) .
  • Chiral Auxiliaries : Temporary chiral groups (e.g., Evans oxazolidinones) guide stereochemistry during amide coupling, followed by auxiliary removal .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiopurity .

Q. How can reaction conditions be optimized to minimize by-products during the coupling of the toluidinocarbonylamino group?

Key parameters include:

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency .
  • Temperature : Reactions performed at 0–4°C reduce side reactions like hydrolysis of active esters .
  • Stoichiometry : A 1.2:1 molar ratio of 4-toluidine carbonyl chloride to the amino intermediate improves yield .
  • Additives : Catalytic DMAP accelerates acylation .

Q. What strategies reconcile contradictory data in biological activity studies (e.g., variable IC50_{50}50​ values across assays)?

Contradictions may stem from:

  • Assay Conditions : pH, ionic strength, or reducing agents (e.g., DTT) can alter nitro group reactivity .
  • Target Specificity : Off-target interactions (e.g., with cytochrome P450 enzymes) may skew results .
  • Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Data-Driven Analysis

Q. How do structural modifications (e.g., nitro position or toluidinocarbonyl substitution) affect bioactivity?

Comparative studies with analogs reveal:

ModificationBioactivity Change (vs. Parent Compound)Reference
3-Nitrophenyl → 4-Nitrophenyl 2× ↓ in kinase inhibition
Toluidinocarbonyl → Benzyloxycarbonyl 5× ↑ in solubility but 3× ↓ in potency
Methyl ester → Ethyl ester No significant Δ in activity

Computational docking (AutoDock Vina) identifies the nitro group as critical for π-stacking with Tyr residues in kinase active sites .

Q. What are the stability profiles of this compound under physiological conditions?

  • Hydrolytic Stability : The methyl ester hydrolyzes slowly in PBS (pH 7.4, t1/2_{1/2} ~24 hr), but faster in serum (esterase-mediated) .
  • Photodegradation : The nitro group sensitizes the compound to UV light; store in amber vials .
  • Thermal Stability : Decomposition >150°C (DSC/TGA data) .

Applications in Drug Discovery

Q. What in vitro models are suitable for evaluating its pharmacokinetic potential?

  • Caco-2 Assays : Predict intestinal absorption (Papp_{app} >1×106^{-6} cm/s suggests good permeability) .
  • Microsomal Stability : Rat liver microsomes (RLM) assess metabolic clearance (e.g., Clint = 12 mL/min/kg) .
  • Plasma Protein Binding : Equilibrium dialysis (>90% binding correlates with reduced free drug availability) .

Q. How does this compound compare to clinically used nitroaromatic drugs (e.g., chloramphenicol)?

  • Mechanistic Overlap : Both inhibit bacterial ribosomal peptidyl transferase but differ in nitro group positioning .
  • Resistance Profile : Lacks cross-resistance with chloramphenicol in E. coli strains (due to distinct binding modes) .

Methodological Resources

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

  • Molecular Dynamics : GROMACS for simulating protein-ligand interactions .
  • QSAR Models : DRAGON descriptors paired with Random Forest regression predict nitro group contributions to activity .
  • ADMET Prediction : SwissADME or ADMETlab 2.0 for toxicity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.